molecular formula C8H9N3OS B2809621 3-(dimethylamino)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 338750-84-8

3-(dimethylamino)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2809621
CAS No.: 338750-84-8
M. Wt: 195.24
InChI Key: AWOYUYYWUGDAAS-UHFFFAOYSA-N
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Description

3-(Dimethylamino)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound featuring a fused thiophene-pyrimidine scaffold substituted with a dimethylamino group at the 3-position. This core structure is part of the thienopyrimidinone family, a class of molecules widely investigated for their diverse biological activities, including anticancer , antimicrobial , and enzyme inhibitory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethylamino)thieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with suitable reagents to form the thienopyrimidine core . The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(dimethylamino)thieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for introducing different substituents onto the thienopyrimidine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include various substituted thienopyrimidine derivatives, which can exhibit different biological activities depending on the nature of the substituents introduced.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(dimethylamino)thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent enzymatic reactions . This inhibition can lead to the suppression of cellular processes such as proliferation and migration, particularly in cancer cells.

Comparison with Similar Compounds

Comparative Analysis with Similar Thienopyrimidinone Derivatives

Structural and Physicochemical Comparisons

Table 1: Key Structural and Physical Properties of Selected Thienopyrimidinone Derivatives

Compound Name Substituents/Modifications Melting Point (°C) Yield (%) Key Functional Groups Reference
3-(Dimethylamino)thieno[3,2-d]pyrimidin-4(3H)-one 3-(N,N-dimethylamino) Not reported Not reported Thienopyrimidinone, dimethylamine Inferred
6-(Phenylethynyl)-2-(propan-2-ylamino) derivative 6-(phenylethynyl), 2-(isopropylamino) 276–278 85 Alkyne, secondary amine
7,9-Bis(4-methoxyphenyl)-pyrido-thienopyrimidinone Pyrido extension, 4-methoxyphenyl groups 183–230 70–72 Methoxyphenyl, pyrazole
2-(Cyclopentylamino)thieno[3,2-d]pyrimidin-4(3H)-one 2-(cyclopentylamino) Not reported High Cycloalkylamine
8-Bromo-2-(trifluoromethyl)pyrido-thienopyrimidinone Bromo, trifluoromethyl, pyrido extension 253–254 61 Halogen, electron-withdrawing group

Key Observations :

  • Substituent Effects: Electron-donating groups (e.g., dimethylamino, methoxy) generally improve solubility and modulate electronic properties, whereas halogen or trifluoromethyl groups enhance metabolic stability and target affinity .
  • Melting Points : Derivatives with bulky substituents (e.g., pyrido extensions, bis-methoxyphenyl groups) exhibit higher melting points (>250°C), correlating with crystallinity and intermolecular interactions .
  • Synthetic Yields : Most analogs are synthesized in moderate to high yields (46–88%) via efficient protocols such as Pd-catalyzed cross-coupling or microwave-assisted reactions .

Key Findings :

  • Enzyme Inhibition: Cyclopentylamino-substituted derivatives (e.g., compound 28e in ) exhibit nanomolar potency against PDE7, attributed to optimal steric and electronic complementarity with the enzyme’s active site.
  • Anticancer Activity: Tetrahydrobenzo-thienopyrimidinones show moderate cytotoxicity (IC₅₀: 5–20 µM) in tumor cell lines, likely via interference with DNA synthesis or kinase signaling .
  • Structural-Activity Relationships (SAR): Position 2: Amino groups (e.g., cyclopentylamino) enhance target selectivity . Position 6/7: Bulky substituents (e.g., phenylethynyl) may reduce cellular permeability but improve binding affinity .

Biological Activity

3-(Dimethylamino)thieno[3,2-d]pyrimidin-4(3H)-one is a compound with significant potential in medicinal chemistry. Its unique structure contributes to various biological activities, making it a subject of interest for researchers exploring new therapeutic agents.

  • Molecular Formula : C8H9N3OS
  • Molecular Weight : 195.24 g/mol
  • CAS Number : 338750-84-8
  • Boiling Point : Approximately 326.4 °C (predicted)
  • Density : 1.38 g/cm³ (predicted)

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly as a phosphodiesterase (PDE) inhibitor. PDE inhibitors are crucial in regulating intracellular levels of cyclic nucleotides, thereby influencing several physiological processes.

Phosphodiesterase Inhibition

A study highlighted the compound's role as a potent inhibitor of PDE7, which is involved in T-cell signaling and inflammatory responses. The compound demonstrated selectivity against other PDE isoforms (PDE3, PDE4, and PDE5), suggesting its potential for treating inflammatory diseases and certain cancers .

Anticancer Potential

In vitro studies have shown that derivatives of thieno[3,2-d]pyrimidin-4(3H)-one possess cytotoxic effects against various cancer cell lines. For instance, a derivative with a similar structure showed significant activity against the HT29 colorectal cancer cell line, with a half-maximal cytotoxic concentration (CC50) comparable to established chemotherapeutics like cisplatin .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineCC50 (µM)Reference
3gHT2958.44
CisplatinHT2947.17
5-FUHT29381.16

The mechanism by which this compound exerts its anticancer effects may involve the activation of apoptotic pathways and inhibition of angiogenesis. These mechanisms are critical for limiting tumor growth and proliferation .

Case Studies

  • Study on PDE Inhibition : A series of thieno[3,2-d]pyrimidin-4(3H)-one derivatives were synthesized and evaluated for their PDE inhibitory activity. The most promising compounds exhibited high selectivity for PDE7 over other isoforms and demonstrated enhanced solubility, which is essential for drug formulation .
  • Anticancer Activity Evaluation : Research comparing the cytotoxicity of various thieno[3,2-d]pyrimidin-4(3H)-one derivatives against multiple cancer cell lines revealed that certain modifications to the structure significantly improved their efficacy while reducing toxicity to normal cells .

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing 3-(dimethylamino)thieno[3,2-d]pyrimidin-4(3H)-one and its derivatives?

  • Methodology : The synthesis typically involves cyclization of thiophene and pyrimidine precursors, followed by substitution reactions to introduce functional groups like dimethylamino. For example:

  • Step 1 : Cyclization of 2-aminothiophene-3-carboxylate with urea or thiourea under acidic conditions to form the thienopyrimidine core .
  • Step 2 : Substitution at position 3 using dimethylamine derivatives in the presence of catalysts like palladium or copper .
  • Optimization : Solvent choice (e.g., DMF or ethanol) and temperature control (reflux conditions) are critical for yield improvement .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Key Techniques :

  • NMR Spectroscopy : Confirms substituent positions and molecular structure (e.g., 1^1H NMR for dimethylamino protons at δ 2.8–3.2 ppm) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+^+ peak at m/z 262) .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680 cm1^{-1}) .
  • X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding interactions .

Q. How is the compound’s biological activity initially assessed in academic research?

  • Screening Workflow :

In vitro assays : Cytotoxicity against cancer cell lines (e.g., IC50_{50} values in MCF-7 or HeLa cells) .

Enzyme inhibition : Testing against kinases (e.g., EGFR) or dihydrofolate reductase (DHFR) using fluorescence-based assays .

Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can researchers optimize synthetic yields and purity for scale-up studies?

  • Strategies :

  • Catalyst screening : Palladium/copper catalysts improve substitution efficiency (yields >75%) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) enhances purity (>95%) .
  • By-product mitigation : Use of scavengers (e.g., molecular sieves) during cyclization reduces impurities .

Q. How can contradictions in biological activity data across studies be resolved?

  • Root Causes :

  • Substituent effects : Trifluoromethyl groups may enhance lipophilicity but reduce solubility, leading to variable assay outcomes .
  • Assay conditions : Discrepancies in cell line viability (e.g., serum concentration affecting IC50_{50}) .
    • Resolution :
  • Standardized protocols : Use common reference compounds (e.g., methotrexate for DHFR assays) .
  • Dose-response curves : Validate activity across multiple concentrations .

Q. What computational methods predict interactions between this compound and biological targets?

  • Approaches :

  • Molecular docking : Predicts binding affinity to kinases (e.g., AutoDock Vina with PDB ID 1M17) .
  • MD simulations : Analyzes stability of ligand-protein complexes (e.g., 100 ns simulations in GROMACS) .
  • QSAR modeling : Links substituent electronic properties (e.g., Hammett constants) to activity .

Q. How are structure-activity relationships (SARs) established for thienopyrimidine derivatives?

  • Methodology :

  • Systematic substitution : Modifying groups at positions 2, 3, and 7 (see table below) .

  • Bioassay correlation : Compare IC50_{50} values against structural variations.

    Substituent PositionFunctional GroupBiological EffectSource
    3DimethylaminoEnhances kinase inhibition (~50% EGFR inhibition)
    7Phenyl/trifluoromethylImproves anticancer activity (IC50_{50} < 10 µM)
    2ThioetherIncreases solubility but reduces potency

Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

  • Models :

  • Rodent studies : Oral bioavailability and half-life (t1/2_{1/2}) in Sprague-Dawley rats .
  • Toxicity screening : Acute toxicity (LD50_{50}) and organ histopathology .
    • Analytical methods : LC-MS/MS for plasma concentration profiling .

Q. How does this compound interact with enzymes like dihydrofolate reductase (DHFR)?

  • Mechanism : Competitive inhibition at the folate-binding site (Ki_i ~ 0.5 µM) .
  • Validation :

  • Enzyme assays : NADPH consumption monitored at 340 nm .
  • Crystallography : Resolves hydrogen bonds between dimethylamino group and Asp27 .

Q. What strategies improve the compound’s stability and solubility for formulation?

  • Approaches :
  • Prodrug design : Phosphate esters at the 4-oxo position enhance aqueous solubility .
  • Nanoformulation : Encapsulation in liposomes or PLGA nanoparticles improves plasma stability .
  • pH adjustment : Buffered solutions (pH 6–7) prevent degradation of the thienopyrimidine core .

Properties

IUPAC Name

3-(dimethylamino)thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3OS/c1-10(2)11-5-9-6-3-4-13-7(6)8(11)12/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWOYUYYWUGDAAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)N1C=NC2=C(C1=O)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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